5-(4-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(Allyloxy)phenyl)-1-(3-(Dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps starting from commercially available reagents. The general approach involves the following key steps:
Allylation: : Introduction of the allyl group to the phenyl ring using allyl bromide in the presence of a base like potassium carbonate.
Fluorobenzoylation: : Coupling the intermediate with 4-fluorobenzoyl chloride under basic conditions to introduce the fluorobenzoyl moiety.
Cyclization: : Formation of the pyrrolone ring through an intramolecular cyclization reaction, often facilitated by acidic or basic catalysts.
Dimethylaminopropylation: : Introduction of the dimethylamino group using 3-bromopropylamine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve optimization of reaction conditions to maximize yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and careful control of reaction parameters such as temperature, pressure, and concentration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxyl group to form the corresponding ketone.
Reduction: : Reduction of the fluorobenzoyl group to yield alcohol derivatives.
Substitution: : The phenyl and pyrrolone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions but can include a range of oxidized, reduced, and substituted derivatives that maintain the core pyrrolone structure.
Scientific Research Applications
Chemistry
This compound is used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology
Research indicates potential biological activities, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
The compound's unique structure allows it to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, it may be used as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its activity is mediated by binding to active sites, leading to inhibition or activation of biological pathways.
Molecular Targets
Enzymes: : Potential inhibition of key enzymes involved in disease pathways.
Receptors: : Binding to specific receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Butoxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Differing by the alkoxy group, showing variations in biological activity.
5-(4-(Methoxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Another analog with a methoxy group instead of an allyloxy group.
Uniqueness
The unique allyloxy group in the title compound imparts distinct chemical and biological properties, making it valuable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c1-4-16-32-20-12-8-17(9-13-20)22-21(23(29)18-6-10-19(26)11-7-18)24(30)25(31)28(22)15-5-14-27(2)3/h4,6-13,22,29H,1,5,14-16H2,2-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVPEBCXLENMA-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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